7-Bromo-1-Chloroisoquinoline

Catalog No.
S679431
CAS No.
215453-51-3
M.F
C9H5BrClN
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-Chloroisoquinoline

CAS Number

215453-51-3

Product Name

7-Bromo-1-Chloroisoquinoline

IUPAC Name

7-bromo-1-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H

InChI Key

UMSWWSIVPWVJOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br

7-Bromo-1-Chloroisoquinoline is an organic compound classified as a halogenated isoquinoline derivative. Its molecular formula is C9H5BrClNC_9H_5BrClN with a molar mass of approximately 242.5 g/mol. The compound features a bromine atom at the seventh position and a chlorine atom at the first position of the isoquinoline structure, contributing to its unique chemical properties. It appears as a crystalline solid, typically yellow-brown in color, with a melting point ranging from 126°C to 128°C and is insoluble in water .

7-Bromo-1-chloroisoquinoline itself does not have a known mechanism of action in biological systems. It functions primarily as a chemical building block for the synthesis of other molecules that may have biological activity [].

  • Irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potentially harmful if swallowed [].

Safety Precautions

When handling 7-bromo-1-chloroisoquinoline, it is advisable to follow standard laboratory safety practices, including:

  • Wearing gloves, safety glasses, and a lab coat [].
  • Working in a well-ventilated fume hood [].
  • Properly disposing of waste according to institutional guidelines [].

Synthesis and Characterization:

-Bromo-1-chloroisoquinoline is an organic compound, specifically a halogenated isoquinoline derivative. Research has explored various methods for its synthesis, including:

  • Ullmann condensation of 2,6-dibromonitrobenzene with 2-aminopyridine [].
  • Palladium-catalyzed amination of 2,6-dibromonitrobenzene with 2-iodoaniline [].
  • Microwave-assisted Suzuki coupling of 2,6-dichloro-7-nitroisoquinoline with trimethylboron bromide [].

These studies also involve characterization of the synthesized 7-bromo-1-chloroisoquinoline using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, , ].

Potential Applications:

Research suggests that 7-bromo-1-chloroisoquinoline might hold potential in various scientific applications, including:

  • Medicinal Chemistry: Studies have investigated the potential antitumor activity of 7-bromo-1-chloroisoquinoline and its derivatives []. However, further research is needed to establish its efficacy and safety for therapeutic purposes.
  • Material Science: Research has explored the use of 7-bromo-1-chloroisoquinoline derivatives as ligands in coordination chemistry []. These studies aim to develop new materials with potential applications in catalysis, sensing, and optoelectronic devices.
Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, such as in the presence of bases.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing effects of the halogen substituents, which can direct incoming electrophiles to specific positions on the aromatic ring.
  • Reduction Reactions: The bromine and chlorine atoms can be reduced to form corresponding amines or other derivatives, depending on the reaction conditions used .

Research indicates that 7-Bromo-1-Chloroisoquinoline exhibits significant biological activities. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies . Additionally, the compound has shown promise in anti-cancer research, with preliminary studies suggesting cytotoxic effects against certain cancer cell lines.

Several methods have been explored for synthesizing 7-Bromo-1-Chloroisoquinoline:

  • Halogenation of Isoquinoline: This method involves the direct halogenation of isoquinoline using bromine and chlorine under controlled conditions.
  • Reactions with Halogenated Reagents: Isoquinoline derivatives can react with brominating and chlorinating agents in solvents such as alcohols or ketones.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps starting from simpler isoquinoline derivatives or other organic precursors .

7-Bromo-1-Chloroisoquinoline has several applications across different fields:

  • Pharmaceutical Research: Its role as a potential drug candidate is being investigated due to its biological activity.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry for developing new compounds.
  • Material Science: Potential applications in creating new materials due to its unique structural properties .

Interaction studies involving 7-Bromo-1-Chloroisoquinoline primarily focus on its effects on cytochrome P450 enzymes. The compound's ability to inhibit these enzymes can lead to significant drug-drug interactions when co-administered with other medications metabolized by the same pathways. This characteristic necessitates careful consideration during pharmaceutical development and therapeutic use . Additionally, studies examining its cytotoxicity against various cancer cell lines provide insights into its potential therapeutic applications in oncology.

Several compounds share structural similarities with 7-Bromo-1-Chloroisoquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-1-Chloro-6-Methylisoquinoline1245647-25-90.92
6-Bromo-1-Chloroisoquinoline1233025-78-90.92
5-Bromoisoquinoline34551-41-20.89
7-Chloroisoquinoline205055-63-60.85

These compounds exhibit varying degrees of biological activity and chemical reactivity, but what sets 7-Bromo-1-Chloroisoquinoline apart is its specific halogenation pattern, which influences its pharmacological profile and interaction potential significantly .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

7-Bromo-1-chloroisoquinoline

Dates

Last modified: 08-15-2023
Hagel et al. Selective irreversible inhibition of a protease by targeting a non-catalytic cysteine. Nature Chemical Biology, doi: 10.1038/nchembio.492, published online 28 November 2010 http://www.nature.com/naturechemicalbiology

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